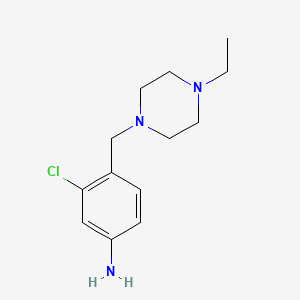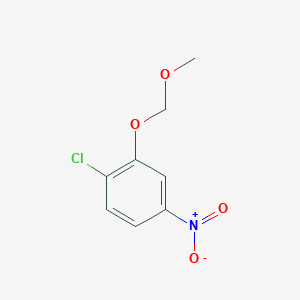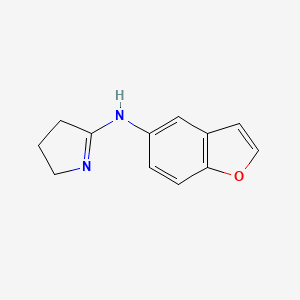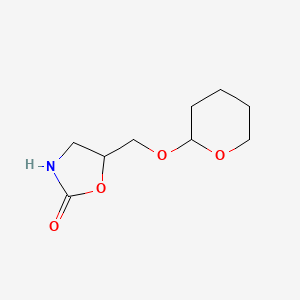
5-(Oxan-2-yloxymethyl)-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Oxan-2-yloxymethyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features both oxazolidinone and oxane (tetrahydropyran) rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Oxan-2-yloxymethyl)-1,3-oxazolidin-2-one typically involves the reaction of oxane derivatives with oxazolidinone precursors. One common method includes the use of oxane-2-methanol and 1,3-oxazolidin-2-one in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxane ring, leading to the formation of oxane-2-one derivatives.
Reduction: Reduction reactions can target the oxazolidinone ring, potentially converting it to oxazolidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides and amines can be employed under basic conditions.
Major Products:
Oxidation: Oxane-2-one derivatives.
Reduction: Oxazolidine derivatives.
Substitution: Functionalized oxane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures.
Biology: In biological research, it serves as a scaffold for the development of enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, it is used in the synthesis of polymers and advanced materials with specific mechanical and thermal properties.
Wirkmechanismus
The mechanism of action of 5-(Oxan-2-yloxymethyl)-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptor activity. The oxazolidinone ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the oxane ring provides structural stability.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes by binding to their active sites.
Receptors: It can modulate receptor activity by interacting with binding sites on the receptor proteins.
Vergleich Mit ähnlichen Verbindungen
Oxazolidinones: Compounds like linezolid and tedizolid, which are used as antibiotics.
Oxanes: Compounds such as tetrahydropyran derivatives, which are used in various chemical syntheses.
Uniqueness: 5-(Oxan-2-yloxymethyl)-1,3-oxazolidin-2-one is unique due to its dual ring structure, which combines the properties of both oxazolidinones and oxanes. This duality allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C9H15NO4 |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
5-(oxan-2-yloxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H15NO4/c11-9-10-5-7(14-9)6-13-8-3-1-2-4-12-8/h7-8H,1-6H2,(H,10,11) |
InChI-Schlüssel |
DTUQLFHOLZZAEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCC2CNC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Cyclopropyloxy-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propanal](/img/structure/B13873855.png)
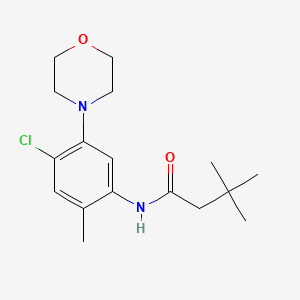

![tert-butyl N-[(3-chloro-4-formylphenyl)methyl]-N-methylcarbamate](/img/structure/B13873872.png)
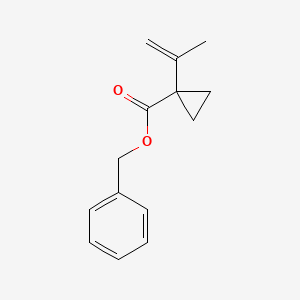
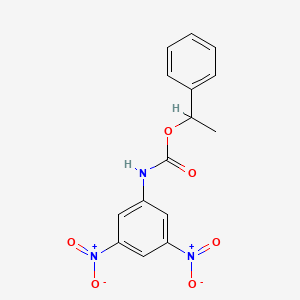
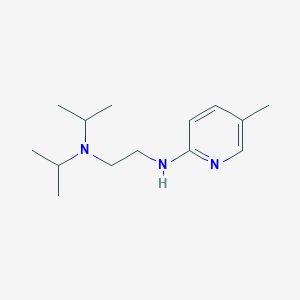
![3-[8-Bromo-7-methoxy-2-(propan-2-ylamino)quinazolin-6-yl]-4-methylbenzoic acid](/img/structure/B13873918.png)
